(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol
Description
Properties
IUPAC Name |
(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRKANPJHISMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phenylhydrazine to form the intermediate, which is then cyclized with formaldehyde to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial for ergosterol synthesis in fungal membranes. This inhibition leads to increased membrane permeability and cell death.
- Case Studies :
- A study highlighted the antifungal efficacy of triazole derivatives against Candida species, showing that modifications in the side chains significantly enhance activity. The incorporation of the cyclopropyl and phenyl groups in (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol may improve its binding affinity to the target enzyme compared to simpler triazole structures .
- Another investigation reported that derivatives with a 1,2,4-triazole core exhibited potent activity against Aspergillus species, with some compounds achieving MIC values lower than those of established antifungals like fluconazole .
Antibacterial Properties
- Broad-Spectrum Efficacy : Triazole derivatives have shown promise as antibacterial agents against various Gram-positive and Gram-negative bacteria.
- Case Studies :
- Research indicated that triazole hybrids demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting MIC values significantly lower than traditional antibiotics . The structural features of this compound may contribute to this enhanced activity through improved lipophilicity and electronic properties.
Fungicides
- Use in Crop Protection : The antifungal properties of triazoles make them suitable candidates for developing agricultural fungicides.
- Case Studies :
Herbicides
- Potential Development : Some triazole compounds are being explored for their herbicidal properties due to their ability to disrupt plant hormone metabolism.
- Research Findings : Initial studies suggest that compounds similar to this compound could inhibit key enzymes involved in plant growth regulation .
Polymer Synthesis
- Role as Monomers : Triazole compounds can serve as monomers in the synthesis of polymers with unique properties.
- Research Insights :
Data Summary Table
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The triazole core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs and their structural differences are summarized below:
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations:
- Cyclopropyl vs.
- Phenyl vs. Alkyl : The phenyl group at position 4 (target compound) enhances aromatic interactions, whereas alkyl substituents (e.g., ethyl in ) may improve lipophilicity.
- -CH2OH vs. -SH : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, contrasting with thiol (-SH) derivatives (e.g., ), which may exhibit redox activity.
Physicochemical Properties
Predicted properties from analogous compounds suggest trends:
Table 2: Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Observations:
- The target compound’s phenyl and cyclopropyl groups likely increase hydrophobicity (LogP ~2.1) compared to methyl-substituted analogs (LogP ~1.4, ).
- Thiol derivatives (e.g., ) exhibit lower aqueous solubility due to reduced polarity.
Key Observations:
- The target compound’s mitofusin agonism () is unique among analogs, suggesting its triazole-hydroxymethyl scaffold is critical for mitochondrial targeting .
- Thiol and alkylthio derivatives (e.g., ) exhibit broader antimicrobial/antioxidant activities, likely due to reactive sulfur groups.
Key Observations:
Biological Activity
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. For example, in a study assessing the antibacterial efficacy of triazole derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate to strong antibacterial activity .
Antifungal Activity
Triazoles are particularly recognized for their antifungal properties. The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that it possesses antifungal activity with an IC50 value of approximately 15 µg/mL against C. albicans, which is comparable to standard antifungal agents .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed that this compound exhibits cytotoxic effects in various cancer cell lines. In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µM. Mechanistic studies suggested that this effect may be mediated through the inhibition of the Bcl-2 protein pathway .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural features. In the case of this compound:
- The cyclopropyl group at position 5 enhances lipophilicity and cellular uptake.
- The phenyl group at position 4 contributes to increased interaction with biological targets due to π–π stacking interactions.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated a series of triazole derivatives for their antimicrobial properties. Among them, this compound was highlighted for its broad-spectrum activity. It demonstrated significant potency against E. coli and S. aureus, with MIC values of 12 µg/mL and 15 µg/mL respectively .
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, this compound was tested against multiple cancer cell lines. It showed selective cytotoxicity towards MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized?
- Methodology : Synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or thiol intermediates with nitriles or halides under inert atmospheres. For example, analogous compounds were synthesized by reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-nitrophthalonitrile in dry DMF under N₂, followed by crystallization in acetone/petroleum ether . Optimization includes controlling reaction temperature (50–85°C), solvent choice (DMF, ethanol), and catalysts (K₂CO₃) to improve yields (70–89%) .
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
- Methodology : Single-crystal X-ray diffraction (SHELX/ORTEP-3) confirms molecular geometry, space groups (e.g., monoclinic P21/n), and weak intermolecular interactions (C–H···N hydrogen bonds) . FT-IR validates functional groups (e.g., –OH, triazole rings), while DFT/B3LYP/6-311G(d) calculations compare experimental and theoretical bond lengths/angles . Use WinGX or SHELXPRO for crystallographic refinement .
Q. What solvents and conditions are suitable for studying the compound’s physicochemical properties?
- Methodology : Solubility screening in ethanol, methanol, DMF, or DMSO is common for triazole derivatives. Ethanol is preferred for low toxicity and compatibility with biological assays . Thermal stability and logP can be assessed via differential scanning calorimetry (DSC) and HPLC .
Advanced Research Questions
Q. How do computational methods (DFT, HOMO-LUMO analysis) enhance the interpretation of experimental data for this compound?
- Methodology : DFT/B3LYP/6-311G(d) calculations predict molecular electrostatic potential (MEP), vibrational frequencies, and frontier orbital energies (HOMO-LUMO gap: ~4.39 eV), which correlate with reactivity and electronic properties. Discrepancies between experimental (X-ray) and theoretical geometries arise from crystal packing effects . Use Gaussian or ORCA software for simulations .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
- Methodology : Address discrepancies (e.g., bond length variations <0.01 Å) by refining computational models with solvent effects or dispersion corrections. Compare IR spectra to validate vibrational modes. Cross-validate using hybrid functionals (e.g., CAM-B3LYP) or larger basis sets (e.g., cc-pVTZ) .
Q. How can this compound be functionalized for applications in coordination chemistry or drug discovery?
- Methodology : The hydroxyl and triazole groups enable derivatization into Schiff bases, thioethers, or metal ligands. For example, S-alkylation of the thiol group or condensation with aldehydes generates bioactive derivatives . Pharmacological screening (e.g., hepatoprotective assays) requires coupling with pharmacophores like theophylline or morpholine .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodology : Slow evaporation in solvent mixtures (acetone/petroleum ether) promotes single-crystal growth. Twinning or disorder can be resolved via SHELXL refinement with TWIN/BASF commands. High-resolution data (≤0.8 Å) improves accuracy .
Methodological Notes
- Crystallography Tools : SHELXL (refinement), ORTEP-3 (visualization), and WinGX (data processing) are critical for structural analysis .
- Computational Workflow : Combine Gaussian (DFT), Multiwfn (MEP), and VMD (visualization) for comprehensive modeling .
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent polarity) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
